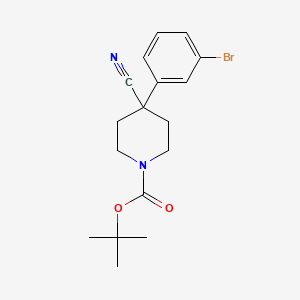

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester, a bromophenyl group, and a cyano group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.

Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Formation of the Tert-butyl Ester: The tert-butyl ester can be formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for efficient mixing and temperature control, as well as the use of high-throughput screening to identify the best reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield primary or secondary amines .

Aplicaciones Científicas De Investigación

Chemical Characteristics

- Molecular Formula : C16H22BrN2O2

- Molecular Weight : 340.26 g/mol

- CAS Number : 1476776-55-2

Intermediate in Drug Synthesis

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system. It is structurally related to piperidine derivatives that have shown promise as analgesics and anti-inflammatory agents.

- Fentanyl Derivatives : The compound is related to the synthesis of fentanyl analogs, which are potent opioid analgesics. Its structural modifications facilitate the development of new analgesics with improved efficacy and reduced side effects .

Akt Inhibition for Cancer Therapy

Recent studies have highlighted the potential of this compound as a lead compound in developing Akt inhibitors. Akt (Protein Kinase B) is a key player in cell survival and proliferation, making it a target for cancer therapies.

- Case Study : A series of compounds derived from this piperidine structure exhibited significant inhibition of Akt activity, leading to decreased cell proliferation in various cancer cell lines, including mantle cell lymphoma . These findings suggest that modifications to the tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine scaffold could yield effective anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Enhances binding affinity to biological targets |

| Tert-butyl Group | Increases lipophilicity, improving membrane permeability |

| Cyanide Group | Contributes to biological activity through metabolic pathways |

Regulatory Status and Safety

Due to its structural similarity to controlled substances, this compound is subject to regulatory scrutiny. Its synthesis and distribution are monitored under various jurisdictions to prevent misuse in illicit drug manufacture.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Tert-butyl 4-(3-fluorophenyl)-4-cyanopiperidine-1-carboxylate: Similar structure but with a fluorine atom instead of a bromine atom.

Tert-butyl 4-(3-methylphenyl)-4-cyanopiperidine-1-carboxylate: Similar structure but with a methyl group instead of a bromine atom.

Uniqueness

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its analogs .

Actividad Biológica

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, a compound of increasing interest in medicinal chemistry, has demonstrated significant biological activity, particularly in the realm of cancer treatment. Its structural characteristics and mechanism of action make it a candidate for further exploration as a therapeutic agent.

Structural Characteristics

The compound features a piperidine core with a tert-butyl ester group and a cyano substituent, alongside a bromophenyl moiety. This structure is crucial for its interaction with biological targets, particularly protein kinases involved in cancer pathways.

- Molecular Formula : C₁₆H₁₉BrN₂O₂

- Molecular Weight : 340.26 g/mol

- CAS Number : 1476776-55-2

Research indicates that this compound acts primarily as an inhibitor of the Akt signaling pathway, which is pivotal in regulating cell survival and proliferation. The Akt pathway is often dysregulated in various cancers, making its inhibition a promising strategy for cancer therapy.

Key Findings from Research

- Anticancer Activity : The compound has shown potent inhibition of Akt1, leading to antiproliferative effects in several cancer cell lines, including mantle cell lymphoma. Notably, low micromolar concentrations induced apoptosis and cell cycle arrest at the G2/M phase .

- Cellular Effects : In Jeko-1 cells (a type of mantle cell lymphoma), treatment with this compound resulted in significant downregulation of phosphorylated downstream effectors such as GSK3β and S6, which are crucial for cell growth and survival .

- Comparative Studies : A comparative analysis with other piperidine derivatives suggests that modifications on the phenyl ring can enhance biological activity. For instance, the presence of bromine at specific positions has been linked to increased potency against cancer cells .

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth at concentrations ranging from 0.5 to 5 µM. The mechanism involved the induction of apoptosis via mitochondrial pathways, evidenced by increased caspase activity.

Study 2: In Vivo Efficacy

In vivo studies using mouse models of lymphoma showed that administration of this compound led to significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects noted during the observation period.

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Weight | 340.26 g/mol |

| CAS Number | 1476776-55-2 |

| Anticancer Activity | Yes |

| Mechanism | Akt inhibition |

| Induced Apoptosis | Yes |

| Cell Cycle Arrest | G2/M phase |

Propiedades

IUPAC Name |

tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMCICOJYOOAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677482 | |

| Record name | tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-28-5 | |

| Record name | 1,1-Dimethylethyl 4-(3-bromophenyl)-4-cyano-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849928-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.